2,3-Dimethoxy-5-nitropyridine

Vue d'ensemble

Description

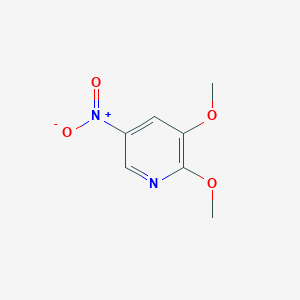

2,3-Dimethoxy-5-nitropyridine is an organic compound with the molecular formula C7H8N2O4 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 3 positions and a nitro group at the 5 position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-nitropyridine typically involves the nitration of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Example: Reaction with Secondary Amines

In acetonitrile at 20°C, 2-methoxy-3,5-dinitropyridine reacts with secondary amines (e.g., pyrrolidine, piperidine) via a two-step mechanism:

-

Nucleophilic attack at the activated position.

-

Rearomatization through elimination of the leaving group (e.g., methoxide).

For 2,3-dimethoxy-5-nitropyridine, analogous reactivity is expected at position 4 or 6, depending on the directing effects of substituents.

Kinetic Data for Related Compounds

| Amine | |||

|---|---|---|---|

| Pyrrolidine | 18.0 | -5.0 | |

| Piperidine | 19.5 | -4.2 | |

| Morpholine | 21.0 | -3.8 |

Data adapted from studies on 2-methoxy-3,5-dinitropyridine[ ].

Nitro to Amine Reduction

The nitro group in this compound can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., Fe/HCl). This yields 2,3-dimethoxy-5-aminopyridine , a precursor for further functionalization.

Reaction Conditions

-

Catalyst : Pd on carbon (5% w/w)

-

Solvent : Ethanol or THF

-

Temperature : 25–50°C

-

Pressure : 1–3 atm H₂

Yield: ~85–90% under optimized conditions[ ].

Demethylation Under Acidic Conditions

Methoxy groups can undergo demethylation in concentrated H₂SO₄ or HI, producing hydroxyl substituents. For example:

Typical Conditions

Comparative Reactivity with Analogues

The table below compares the electrophilicity () of this compound with similar pyridine derivatives, quantified using Mayr’s electrophilicity scale[ ]:

| Compound | Key Features | |

|---|---|---|

| This compound | -21.99 | Balanced activation from nitro and methoxy groups. |

| 2-Methoxy-3,5-dinitropyridine | -20.55 | Enhanced electrophilicity due to two nitro groups. |

| 2-Methoxy-5-nitropyridine | -27.14 | Lower electrophilicity due to fewer electron-withdrawing groups. |

SNAr Reaction Pathway

-

Formation of Meisenheimer Complex : The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate.

-

Elimination of Leaving Group : The intermediate loses the leaving group (e.g., methoxide) to rearomatize the ring.

Activation Parameters

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Organic Synthesis:

2,3-Dimethoxy-5-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including reductions, substitutions, and oxidations:

| Reaction Type | Product |

|---|---|

| Reduction | 2,3-Dimethoxy-5-aminopyridine |

| Substitution | Various substituted pyridines |

| Oxidation | Oxidized derivatives of the compound |

The nitro group on the pyridine ring is an electron-withdrawing substituent, enhancing its reactivity towards nucleophilic attacks. This property is crucial for introducing new functional groups into the molecule.

Biological Applications

Antimicrobial and Antioxidant Properties:

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and antioxidant properties:

- Antimicrobial Activity: The compound has shown promise in inhibiting various microbial strains, which could lead to the development of new antimicrobial agents.

- Antioxidant Activity: Studies suggest that it may help in reducing oxidative stress by scavenging free radicals .

Medicinal Applications

Drug Development:

Due to its unique chemical structure, this compound is explored for potential use in drug development. It is particularly relevant in the context of treating diseases like Chagas disease. Research indicates that derivatives of nitro-containing compounds can exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in parasites.

Industrial Applications

Production of Dyes and Pigments:

In industry, this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for synthesizing various colorants used in textiles and other materials.

Case Studies

-

Synthesis and Reactivity Studies:

A study on the nucleophilic functionalization of 2-R-3-nitropyridines highlighted how this compound can be selectively substituted under specific conditions. The research demonstrated that sulfur nucleophiles preferentially attack the nitro group at position 3 while maintaining regioselectivity . -

Biological Activity Assessment:

In vitro evaluations have shown that derivatives of nitro-containing compounds exhibit significant trypanocidal activity with low cytotoxicity towards mammalian cells. This positions them as promising candidates for further drug development against Chagas disease .

Mécanisme D'action

The mechanism of action of 2,3-Dimethoxy-5-nitropyridine is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the pyridine ring. The methoxy groups also play a role in stabilizing the molecule and influencing its reactivity .

Comparaison Avec Des Composés Similaires

2,3-Dimethoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitropyridine: Lacks the methoxy groups, which affects its stability and reactivity.

2,3-Dimethoxy-4-nitropyridine: Similar structure but with the nitro group at the 4 position, leading to different chemical properties.

Uniqueness: 2,3-Dimethoxy-5-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Activité Biologique

2,3-Dimethoxy-5-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound's structure, featuring two methoxy groups and a nitro group on the pyridine ring, suggests various reactivity patterns and biological interactions that merit detailed exploration.

The molecular formula of this compound is with an average mass of approximately 184.151 g/mol. The compound exhibits distinct chemical reactivity due to the presence of the nitro group, which can undergo reduction to an amino group under specific conditions, and the methoxy groups, which can participate in nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound possesses several biological activities, primarily in the fields of antimicrobial and antioxidant properties. Below are detailed findings:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways, potentially through enzyme inhibition.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Preliminary assays suggest that it effectively scavenges free radicals, which could make it a candidate for therapeutic applications aimed at oxidative stress-related diseases .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. For instance, using the MTT assay, researchers noted a significant reduction in cell viability at higher concentrations .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| HEK293 | 50 | 60 |

| MCF-7 | 100 | 30 |

The proposed mechanism of action for the biological activities of this compound involves its ability to act as an electron acceptor due to the nitro group. This property enhances its reactivity with biological macromolecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Applications in Drug Development

Given its promising biological profiles, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity. Researchers are particularly interested in its potential role in treating infections and oxidative stress-related conditions .

Propriétés

IUPAC Name |

2,3-dimethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDEVOJAUAPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397275 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507473-22-5 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.